AMD 3465

概要

説明

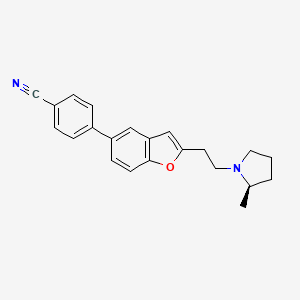

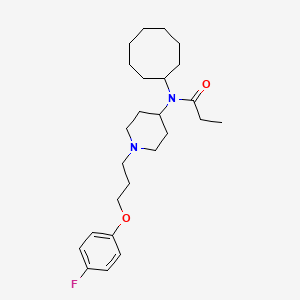

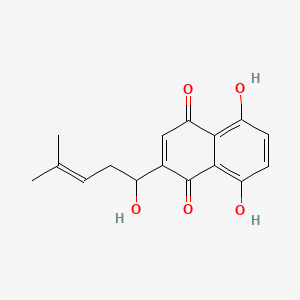

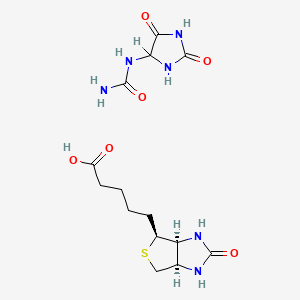

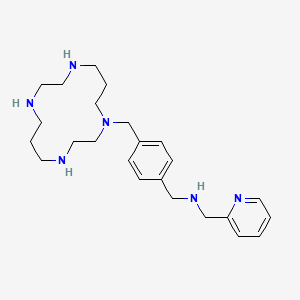

2-Pyridinemethanamine, N-((4-(1,4,8,11-tetraazacyclotetradec-1-ylmethyl)phenyl)methyl)-, also known as 1-pyridin-2-yl-N-(4-(1,4,7-triazacyclotetradecan-4-ylmethyl)benzyl)methanamine, belongs to the class of organic compounds known as phenylmethylamines . Phenylmethylamines are compounds containing a phenylmethylamine moiety, which consists of a phenyl group substituted by a methanamine . This compound has been identified in human blood .

Synthesis Analysis

Based on the available information, the synthesis analysis of this compound is not well-documented in the literature . More research is needed to provide a detailed synthesis analysis.Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented in the literature . More research is needed to provide a detailed chemical reactions analysis.科学的研究の応用

がん研究におけるCXCR4拮抗薬

AMD 3465は、GENZ-644494としても知られており、CXCR4受容体の強力な拮抗薬です。がん研究では、環状AMP(cAMP)の抑制を阻害することで、CXCL12依存性腫瘍の増殖を阻害することが明らかになっています。 このメカニズムは重要です。なぜなら、CXCL12/CXCR4シグナル伝達は腫瘍の進行と転移に重要な役割を果たすためです .

CXCR4発現の画像化

医療画像分野では、this compoundは64Cuなどの放射性同位体で標識され、腫瘍におけるCXCR4受容体発現を非侵襲的に画像化するために用いられています。 この用途は、がんの診断とモニタリングにとって重要です。なぜなら、高いCXCR4発現はしばしば予後不良に関連付けられるためです .

ラジオリガンド開発

画像化における用途をさらに広げるため、this compoundは新規CXCR4標的ラジオリガンドの設計のための足場として役立ちます。 そのモノシクラム構造は、他の化合物と比較して親和性が高い結合を可能にするため、より正確な腫瘍の局在化と評価につながる可能性があります .

作用機序

Target of Action

AMD 3465, also known as GENZ-644494, is a potent and selective antagonist of the chemokine receptor CXCR4 . CXCR4 is a G-protein coupled receptor involved in chemotaxis, or the directed movement of cells in response to chemical signals. It plays a crucial role in various biological processes, including immune response, development, and hematopoiesis .

Mode of Action

This compound binds to CXCR4 with high affinity, blocking the interaction between CXCR4 and its natural ligand, CXCL12 . This prevents the activation of CXCR4 and inhibits the downstream signaling pathways that are normally triggered by CXCL12 binding .

Biochemical Pathways

The primary pathway affected by this compound is the CXCR4/CXCL12 signaling pathway. Under normal conditions, the binding of CXCL12 to CXCR4 activates various intracellular signaling cascades, leading to cellular responses such as chemotaxis, cell survival, and proliferation . By blocking CXCR4, this compound inhibits these responses.

Pharmacokinetics

The pharmacokinetics of this compound have been investigated in animal models. Following subcutaneous administration, absorption of this compound is rapid. The compound is cleared from the plasma in a biphasic manner, with a terminal half-life of 1.56-4.63 hours . This suggests that this compound has good bioavailability and a relatively short half-life.

Result of Action

The primary result of this compound action is the inhibition of CXCR4-mediated responses. In vitro studies have shown that this compound can potently inhibit HIV entry into cells . Additionally, it has been found to cause leukocytosis and mobilize hematopoietic stem cells in vivo . These effects are likely due to the disruption of CXCR4/CXCL12 signaling.

生化学分析

Biochemical Properties

AMD 3465 interacts with the CXCR4 receptor, a G-protein coupled receptor, and exhibits an 8-fold greater affinity than AMD 3100 . This interaction plays a crucial role in various biochemical reactions, including cell signaling, chemotaxis, and stem cell mobilization .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It potently inhibits HIV cell entry, demonstrating its influence on cell function . Additionally, it has been found to mobilize stem cells in vivo . In the context of cancer, this compound has been shown to inhibit the migration of cancer cells towards SDF-1, thereby potentially limiting cancer metastasis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the CXCR4 receptor, thereby blocking the interaction between CXCR4 and its natural ligand, SDF-1 α . This prevents the activation of CXCR4 and the subsequent intracellular signaling pathways that are typically initiated by SDF-1 α binding . This mechanism of action is thought to underlie the observed effects of this compound on HIV cell entry and stem cell mobilization .

Metabolic Pathways

Given its role as a CXCR4 antagonist, it is likely involved in the regulation of pathways associated with CXCR4 activity, such as chemotaxis and cell signaling .

Subcellular Localization

The subcellular localization of this compound is likely to be at the cell membrane, given that its target, CXCR4, is a membrane-bound receptor

特性

IUPAC Name |

N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N6/c1-2-13-29-24(5-1)20-28-19-22-6-8-23(9-7-22)21-30-17-4-12-26-15-14-25-10-3-11-27-16-18-30/h1-2,5-9,13,25-28H,3-4,10-12,14-21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJJHESJXJQCJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CNCC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864849 | |

| Record name | 1-(Pyridin-2-yl)-N-({4-[(1,4,8,11-tetraazacyclotetradecan-1-yl)methyl]phenyl}methyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

185991-24-6 | |

| Record name | AMD-8664 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185991246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMD-8664 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IMD9Z48ZTT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。